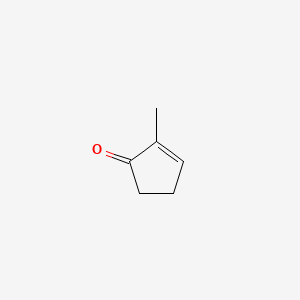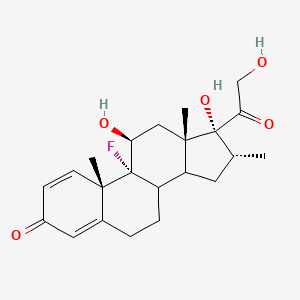
sodium;2-sulfanylethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “sodium;2-sulfanylethanesulfonate” is known as Acetyl-6-formylpterin. It is a derivative of pteridine and is associated with vitamin B9 (folate) metabolism. This compound has garnered interest due to its potential biological activities, including neuroprotective, antitumor, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acetyl-6-formylpterin can be synthesized through a reductive amination reaction derived from folic acid. The process involves generating formyl groups that can be subsequently acetylated or alkylated, resulting in the formation of stable compounds with diverse properties .
Industrial Production Methods: While specific industrial production methods for Acetyl-6-formylpterin are not widely documented, the synthesis typically involves standard organic chemistry techniques such as reductive amination and acetylation. These methods are scalable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Acetyl-6-formylpterin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used under mild conditions.
Major Products: The major products formed from these reactions include various pteridine derivatives with modified functional groups, enhancing their biological activity and stability.
Aplicaciones Científicas De Investigación
Acetyl-6-formylpterin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other pteridine derivatives.
Biology: The compound is studied for its role in folate metabolism and its interaction with enzymes.
Medicine: Due to its neuroprotective, antitumor, and anticancer properties, it is being researched for potential therapeutic applications.
Industry: It is used in the development of pharmaceuticals and as a ligand in biochemical assays.
Mecanismo De Acción
The mechanism of action of Acetyl-6-formylpterin involves its interaction with molecular targets such as MHC class I-related protein 1 (MR1) antigens presented on mucosal-associated invariant T (MAIT) cells. This interaction plays a crucial role in immune response modulation and has potential therapeutic implications .
Comparación Con Compuestos Similares
Folic Acid: A precursor in the synthesis of Acetyl-6-formylpterin.
Nicotinic Acid: Another vitamin B derivative with similar biological activities.
2-Picolinic Acid: Shares structural similarities and is used in similar biochemical applications.
Uniqueness: Acetyl-6-formylpterin is unique due to its specific interaction with MR1 antigens and its potential neuroprotective and anticancer properties. Its ability to undergo diverse chemical reactions also makes it a versatile compound for various scientific applications.
Propiedades
IUPAC Name |
sodium;2-sulfanylethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O3S2.Na/c3-7(4,5)2-1-6;/h6H,1-2H2,(H,3,4,5);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGTZOOQQBDUSI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)[O-])S.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS(=O)(=O)[O-])S.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride](/img/structure/B7791090.png)













